"physicochemical properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate"
"physicochemical properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate"
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (CAS No: 248249-53-8) is a heterocyclic compound featuring a thiazole ring system linked to a benzodioxole moiety.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with both thiazole and benzodioxole structures. This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and potential applications of this compound, serving as a foundational resource for researchers. The compound is noted as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1]
General and Chemical Properties
This section details the fundamental chemical identifiers and properties of the compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 248249-53-8 | [2][3] |
| Molecular Formula | C₁₃H₁₁NO₄S | [1][2][3] |
| Molecular Weight | 277.30 g/mol | [2][3] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 95-98% (HPLC) | [1][3] |
| IUPAC Name | Ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3 | [3] |
| Storage | Store at 0-8 °C | [1] |
Computed Physicochemical Data
Computational models provide valuable insights into the behavior and properties of molecules. The following data has been derived from computational chemistry predictions.
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 57.65 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.7155 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Experimental Protocols
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate serves as a crucial building block in organic synthesis.[1] While detailed, step-by-step synthesis protocols are proprietary or not widely published, a reported reaction condition is available.
Reported Synthesis Method
A known synthesis route involves the reaction of a precursor with manganese(IV) oxide in dichloromethane.[2]
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Reaction: The synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate can be achieved with a reported yield of 81%.[2]
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Reagents & Conditions:
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Oxidizing Agent: Manganese(IV) oxide (MnO₂)
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Solvent: Dichloromethane (CH₂Cl₂)
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Temperature: 0 °C
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Duration: 6 hours[2]
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The likely precursor for this reaction is the corresponding thiazolidine or dihydrothiazole, which is oxidized to the aromatic thiazole ring. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthesis workflow for the target compound.
Potential Applications and Biological Context
This compound is a versatile intermediate with significant potential in both pharmaceutical and agricultural sectors.
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Pharmaceutical Development: It is a building block for synthesizing more complex molecules targeting neurological disorders.[1] The thiazole core is a well-known scaffold in drugs, and derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer properties.[1][4]
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Agrochemicals: The molecule is utilized in formulating agents for pest control and plant growth regulation, highlighting its relevance in sustainable agriculture.[1]
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Cosmetic Formulations: Due to its antioxidant properties, it has applications in cosmetic products for skin health.[1]
While the broader class of thiazole derivatives is known to interact with various biological pathways, such as those involving α-glucosidase or protein kinases, no specific signaling pathways have been elucidated for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in the reviewed literature.[5] Further research is required to determine its precise mechanism of action and biological targets.
Conclusion
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a compound with established utility as a synthetic intermediate and potential for further development in multiple scientific fields. This guide summarizes the currently available physicochemical data, highlighting the need for experimental determination of key properties like melting point and solubility. The provided synthesis information and visualization of the workflow offer a starting point for researchers aiming to utilize this compound in their work. Future studies should focus on elucidating its biological mechanisms and expanding its application scope.
